molecular formula C9H15NO3 B1342806 Tert-butyl 2-formylazetidine-1-carboxylate CAS No. 852324-38-0

Tert-butyl 2-formylazetidine-1-carboxylate

Cat. No.: B1342806
CAS No.: 852324-38-0
M. Wt: 185.22 g/mol
InChI Key: UEGGEIJWHPDPLL-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enantioselective Synthesis

One significant application of tert-butyl 2-formylazetidine-1-carboxylate derivatives involves enantioselective synthesis processes. For instance, Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction, utilizing tert-butyl alcohol. This method achieves high asymmetric induction, essential for producing enantiomerically pure compounds, vital in drug synthesis and other areas of chemistry (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Intermediate for Anticancer Drugs

This compound and its analogs are crucial intermediates in synthesizing small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, showcasing its importance in developing drugs targeting the PI3K/AKT/mTOR pathway, critical in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Metal-Free Organic Synthesis

In organic synthesis, this compound derivatives facilitate metal-free reactions, contributing to greener and more sustainable chemistry practices. Xie et al. (2019) reported a facile protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, highlighting the versatility of tert-butyl carbazate derivatives in synthesizing bioactive compounds (Xie et al., 2019).

Thermal Decomposition Studies

The thermal decomposition of this compound derivatives offers insights into their stability and reactivity under various conditions. Montevecchi et al. (2004) investigated the thermal decomposition of tert-butyl perester of thymidine-5'-carboxylic acid, contributing to the understanding of the stability and decomposition pathways of tert-butyl esters, which is crucial for their storage and handling in synthetic applications (Montevecchi, Manetto, Navacchia, & Chatgilialoglu, 2004).

Enzymatic Reactions

This compound derivatives also play a role in enzymatic studies, providing substrates for investigating enzymatic reaction mechanisms and kinetics. Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing the major metabolic pathways, including hydroxylation and carbonyl reduction. Such studies are fundamental in drug development, offering insights into drug metabolism and potential interactions (Yoo et al., 2008).

Properties

IUPAC Name

tert-butyl 2-formylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGEIJWHPDPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599954
Record name tert-Butyl 2-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852324-38-0
Record name tert-Butyl 2-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-formylazetidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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